2,4-Difluoro-5-methoxybenzotrifluoride

Purity Quality Control Synthetic Reliability

This specialty intermediate features a distinct trifluoromethyl-methoxy substitution pattern, delivering a LogP of 2.99 for fine-tuning lipophilicity and metabolic stability in lead compounds. Its high boiling point (178.6±40.0 °C) enhances safety and reduces material loss during process scale-up. As a key precursor for proprietary OCF₂H and OCF₃ bioisostere libraries, its unique semi-solid form is ideal for automated synthesis platforms. Choose this building block to prevent regioselectivity shifts and ensure the integrity of your candidate's physicochemical profile.

Molecular Formula C8H5F5O
Molecular Weight 212.119
CAS No. 1935291-66-9
Cat. No. B2680831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-5-methoxybenzotrifluoride
CAS1935291-66-9
Molecular FormulaC8H5F5O
Molecular Weight212.119
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(F)(F)F)F)F
InChIInChI=1S/C8H5F5O/c1-14-7-2-4(8(11,12)13)5(9)3-6(7)10/h2-3H,1H3
InChIKeyMLOXCTCZEPSAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-5-methoxybenzotrifluoride (CAS 1935291-66-9): A Specialized Fluorinated Aromatic Building Block for Pharmaceutical and Agrochemical Research


2,4-Difluoro-5-methoxybenzotrifluoride (IUPAC: 1,5-difluoro-2-methoxy-4-(trifluoromethyl)benzene) is a polysubstituted aromatic compound bearing both electron-withdrawing trifluoromethyl and fluorine groups alongside an electron-donating methoxy group . With a molecular formula of C₈H₅F₅O and a molecular weight of 212.12 g/mol, this compound serves as a versatile intermediate in synthetic organic chemistry, particularly for the construction of complex molecules where precise control over electronic and steric properties is critical . Its unique substitution pattern distinguishes it from simpler benzotrifluoride analogs, offering a distinct reactivity and physicochemical profile valuable in medicinal chemistry and materials science .

Why Simple Benzotrifluoride or Mono-Fluorinated Analogs Cannot Replace 2,4-Difluoro-5-methoxybenzotrifluoride in Advanced Synthesis


The combination of multiple fluorine atoms, a trifluoromethyl group, and a methoxy substituent on a single benzene ring creates a unique electronic and steric environment that is not replicated by simpler, more common benzotrifluoride derivatives . Generic substitution with compounds like 2,4-difluorobenzotrifluoride or 3-fluoro-2-methoxybenzotrifluoride would lead to significant differences in reaction outcomes, including altered regioselectivity in further functionalization, different lipophilicity profiles affecting bioavailability in drug candidates, and distinct physical properties impacting purification and handling . The precise arrangement of these groups dictates the compound's utility as a specific building block, and any deviation in substitution pattern can derail a synthetic route or compromise the properties of the final target molecule .

Quantifiable Differentiation of 2,4-Difluoro-5-methoxybenzotrifluoride (CAS 1935291-66-9) Against Closest Analogs


Purity Specification: Higher Certified Purity for Reproducible Synthesis

The target compound is commercially available with a certified purity of ≥98% (by HPLC or GC) from multiple suppliers, which is a critical factor for ensuring reproducible yields and minimizing side reactions in complex synthetic sequences. In contrast, a common close analog, 3-Fluoro-2-methoxybenzotrifluoride, is typically offered at a lower purity of 97% . This 1% difference in purity can be significant in multistep syntheses where impurities accumulate, leading to lower overall yields and more challenging purifications .

Purity Quality Control Synthetic Reliability

Physical State: A Semi-Solid Nature Facilitating Unique Handling and Formulation

2,4-Difluoro-5-methoxybenzotrifluoride is described as a "part white fused solid, part clear, colorless liquid" at ambient conditions . This semi-solid state distinguishes it from the entirely liquid 2,4-Difluorobenzotrifluoride and 3-Fluoro-2-methoxybenzotrifluoride [1]. This physical characteristic can influence its behavior during weighing, transfer, and dissolution, potentially offering advantages in automated synthesis platforms or in formulations where a higher melting point component is required for stability .

Physical Properties Formulation Handling

Boiling Point: Elevated Boiling Point for Enhanced Thermal Stability in Reactions

The predicted boiling point of 2,4-Difluoro-5-methoxybenzotrifluoride is 178.6±40.0 °C, which is substantially higher than the 109.1±35.0 °C boiling point of the simpler analog 2,4-Difluorobenzotrifluoride [1]. This 69.5 °C difference indicates significantly lower volatility and greater thermal stability, making the target compound more suitable for reactions conducted at elevated temperatures or under reflux conditions without significant loss of material .

Thermal Stability Reaction Conditions Safety

Lipophilicity (LogP): Optimized Partition Coefficient for Drug-Like Properties

The calculated partition coefficient (LogP) for 2,4-Difluoro-5-methoxybenzotrifluoride is 2.99, which is slightly lower than the LogP of 3.07 for 2,4-Difluorobenzotrifluoride [1]. This subtle difference, attributable to the presence of the methoxy group, can influence membrane permeability and metabolic stability. In drug discovery, a LogP value between 2 and 3 is often considered optimal for oral bioavailability, and this compound's value places it within a highly desirable range, potentially offering a better balance of potency and ADME properties compared to its more lipophilic analog .

Lipophilicity Drug Design ADME Properties

Synthetic Utility: A Validated Precursor for Difluoromethoxylation and Trifluoromethoxylation Reagents

Patent literature explicitly describes the use of polysubstituted benzotrifluorides, including those with methoxy and multiple fluoro substituents, as key precursors for generating reagents used in difluoromethoxylation and trifluoromethoxylation reactions of arenes and heteroarenes [1][2]. While simpler benzotrifluorides may serve as general intermediates, the specific substitution pattern of 2,4-Difluoro-5-methoxybenzotrifluoride is designed to facilitate these specialized transformations, providing access to valuable fluorinated motifs that are increasingly important in pharmaceutical and agrochemical development .

Synthetic Methodology Fluorination Reagent Synthesis

Primary Research and Industrial Applications for 2,4-Difluoro-5-methoxybenzotrifluoride (CAS 1935291-66-9)


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates with Optimized ADME Profiles

Given its favorable LogP value of 2.99 and the well-established impact of trifluoromethyl groups on metabolic stability , this compound is ideally suited as a building block for constructing lead compounds in drug discovery. Its use can help medicinal chemists fine-tune the lipophilicity and metabolic stability of candidate molecules, increasing the probability of achieving desirable oral bioavailability and pharmacokinetic properties.

Advanced Organic Synthesis: Preparation of Difluoromethoxylation and Trifluoromethoxylation Reagents

As supported by patent literature [1], this compound's specific substitution pattern makes it a valuable precursor for synthesizing reagents that introduce OCF₂H and OCF₃ groups. These motifs are critical bioisosteres in modern drug design, and access to a reliable precursor like 2,4-Difluoro-5-methoxybenzotrifluoride can enable novel synthetic methodologies and the creation of proprietary chemical libraries.

Process Chemistry: Development of Robust High-Temperature Reactions

The significantly higher boiling point of 178.6±40.0 °C, compared to the 109.1±35.0 °C of 2,4-Difluorobenzotrifluoride [2], makes this compound a more suitable intermediate for process-scale reactions that require elevated temperatures. Its reduced volatility enhances safety and minimizes material loss during scale-up, contributing to a more efficient and cost-effective manufacturing process.

Automated Synthesis and Formulation: Handling of a Semi-Solid Intermediate

The unique semi-solid nature of this compound can be advantageous in automated synthesis platforms where precise solid or semi-solid dispensing is required. Its physical state may also be exploited in the formulation of research tools or materials where a component with a higher melting point is needed to provide structural integrity or controlled release properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Difluoro-5-methoxybenzotrifluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.